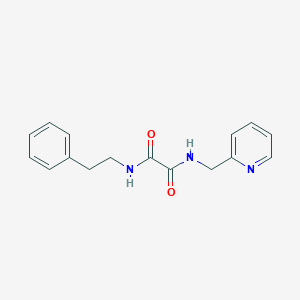![molecular formula C14H11BrN2OS B11648760 4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B11648760.png)
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a 2-bromophenoxy substituent at the 4-position and two methyl groups at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the reaction of 2-bromophenol with a suitable thieno[2,3-d]pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromophenol is reacted with a boronic acid derivative of the thieno[2,3-d]pyrimidine core under basic conditions . The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position of the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, at specific positions on the thieno[2,3-d]pyrimidine core.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for cross-coupling reactions.
Nucleophiles: such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenoxy derivatives, while oxidation reactions can produce hydroxylated or carbonylated thieno[2,3-d]pyrimidine derivatives .
Applications De Recherche Scientifique
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-(4-Bromophenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine: This compound has a similar thieno[2,3-d]pyrimidine core but with different substituents, which may result in different chemical and biological properties.
Pyrimido[4,5-d]pyrimidines: These compounds have a fused bicyclic system with different substitution patterns, leading to unique reactivities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H11BrN2OS |
|---|---|
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
4-(2-bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |
Clé InChI |
PAIYCFBMTZJLIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Furan-2-yl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11648690.png)
![7-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yloxy)-4-methyl-chromen-2-one](/img/structure/B11648691.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11648692.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11648697.png)
![5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol](/img/structure/B11648714.png)
![3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11648721.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-(2-methylphenyl)benzamide](/img/structure/B11648723.png)
![5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648730.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11648736.png)
![N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11648743.png)


![5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11648762.png)
![2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11648768.png)
